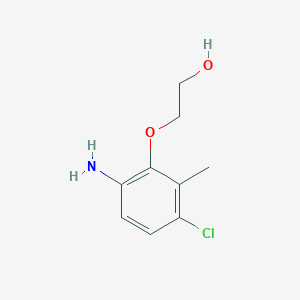

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol

Description

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-(6-amino-3-chloro-2-methylphenoxy)ethanol |

InChI |

InChI=1S/C9H12ClNO2/c1-6-7(10)2-3-8(11)9(6)13-5-4-12/h2-3,12H,4-5,11H2,1H3 |

InChI Key |

TXPODMOBWHBBEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OCCO)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 3-Chloro-2-aminophenol

A crucial intermediate in synthesizing 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is 3-chloro-2-aminophenol, which can be prepared by a two-step process involving nitration followed by reduction:

Step 1: Nitration of m-Chlorophenol

- m-Chlorophenol is reacted with dilute nitric acid in acetic acid solvent under controlled temperature (-5°C to 30°C) to produce 3-chloro-2-nitrophenol as an intermediate.

- Reaction times vary between 10 to 15 hours with stirring to ensure complete substitution.

- After reaction completion, the mixture is concentrated under reduced pressure to remove acetic acid.

- The crude product is extracted with ethyl acetate and washed with saturated NaCl aqueous solution.

- Purification is performed by column chromatography using a solvent system of sherwood oil, methylene dichloride, and ethyl acetate in ratios such as 20:1:1 or 1:1:20 to isolate the yellow solid 3-chloro-2-nitrophenol.

- Molar yields for this step range from 20% to 24%, with melting points around 41-42°C.

Step 2: Reduction of 3-Chloro-2-nitrophenol

- The nitrophenol intermediate is reduced to 3-chloro-2-aminophenol using hydrazine hydrate in the presence of ferrous sulfate as a catalyst.

- The reaction occurs in a mixed solvent of ethanol and water (volume ratio approximately 1.4:1), heated to about 115°C for 6.5 hours.

- After reduction, the mixture is filtered, concentrated, washed with saturated NaCl solution and methylene dichloride, and purified by column chromatography using petrol ether and ethyl acetate (20:1) as eluents.

- This step achieves a high molar yield of approximately 98.9% with product purity near 99%.

This method avoids strongly acidic catalysts like sulfuric acid, which can cause multiple by-products and lower yields. Using acetic acid as a solvent and ferrous sulfate as a reductive catalyst improves reaction control and product quality.

Etherification to Form this compound

While direct literature on the etherification step specific to this compound is limited, standard synthetic routes for phenoxy ethanols involve:

- Reacting the aminophenol intermediate with 2-chloroethanol or ethylene oxide under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- The reaction typically proceeds via nucleophilic substitution where the phenolic oxygen attacks the alkyl halide or epoxide, forming the ether linkage.

- Reaction temperatures vary from room temperature to reflux conditions (e.g., 80-140°C) depending on reagents and solvents.

- Purification is done by extraction, washing, and column chromatography using silica gel with ethyl acetate/petroleum ether mixtures as eluents to isolate the target compound with high purity.

Alternative Synthetic Routes and Catalytic Systems

Research on related compounds suggests that catalytic systems such as acridine-based ruthenium catalysts can be employed for selective amination or alkylation reactions under inert atmosphere and elevated temperatures (e.g., 140°C for 24 hours). These methods utilize base catalysts like KOH and solvents like acetonitrile or DMF, followed by purification via flash column chromatography.

- The use of acetic acid as a solvent in the nitration step offers mild acidity that facilitates substitution without extensive side reactions, improving yield and product purity.

- Ferrous sulfate as a catalyst in the reduction step enhances reaction efficiency and yield, avoiding harsher conditions typical of catalytic hydrogenation.

- Purification by column chromatography using specific solvent systems (e.g., sherwood oil:methylene dichloride:ethyl acetate) is critical for isolating high-purity intermediates and final products.

- Alternative catalytic systems involving ruthenium complexes enable selective transformations but may require longer reaction times and inert atmosphere handling.

- Characterization techniques such as melting point determination, ¹H and ¹³C NMR spectroscopy confirm product identity and purity at each stage.

The preparation of this compound primarily relies on the efficient synthesis of 3-chloro-2-aminophenol via controlled nitration and catalytic reduction, followed by etherification with appropriate alkylating agents under basic conditions. The methods emphasize mild reaction conditions, catalytic efficiency, and careful purification to achieve high yields and purity. These preparation strategies are supported by detailed experimental data and characterization, ensuring reproducibility and scalability for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with a hydroxyl group would produce a phenol derivative.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that derivatives of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol exhibit significant anticancer properties. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. A notable study evaluated a related compound's efficacy against human tumor cells, demonstrating promising results with mean growth inhibition rates indicating potential for further development as anticancer agents .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its antimicrobial potency .

Agricultural Applications

2.1 Herbicidal Activity

The compound has been tested for herbicidal properties, particularly in controlling weed species such as Amaranthus retroflexus and Echinochloa crus-galli. In greenhouse bioassays, certain derivatives demonstrated over 60% inhibition of weed growth at specific dosages, indicating its potential as an effective herbicide in agricultural settings .

2.2 Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. Its application can enhance crop yields and improve resistance to environmental stressors, which is crucial for sustainable agriculture practices .

Material Science Applications

3.1 Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

3.2 Development of Smart Materials

Recent advances have seen the use of this compound in developing smart materials that respond to environmental stimuli. These materials can be applied in various fields, including sensors and actuators, showcasing the compound's versatility beyond traditional applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Phenolic Ether-Ethanolamine Backbones

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol (23)

- Substituents : Bromo (-Br) at position 4 and methoxy (-OCH₃) at position 2 on the aromatic ring.

- Key Differences: Unlike the target compound, this analog lacks an amino group and features bromine instead of chlorine.

- Synthesis Efficiency : Reported yield of 92% with high purity, attributed to optimized reaction conditions .

(R)- and (S)-2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol Mandelate (6, 7)

- Substituents: Branched alkylamine chains (4-aminopentyl and ethyl groups) instead of aromatic substitutions.

- Key Differences: These compounds are amino alcohols with chiral centers, leading to enantiomeric forms. The mandelate counterion improves crystallinity, a feature absent in the target compound.

- Synthesis : Lower yield (52%) due to recrystallization steps, highlighting challenges in purifying stereoisomers .

1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone

- Substituents: Chloro and methyl groups on a quinoline scaffold instead of a phenol ring.

- This compound’s ketone group contrasts with the hydroxyl group in the target molecule, reducing hydrogen-bonding capacity .

Functional Group Variations

Yan7874: 1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol

- Substituents : Dichlorophenyl and benzimidazole moieties.

- The target compound’s amino group could similarly modulate receptor interactions but lacks documented activity .

2-(2-Azidoethoxy)ethan-1-ol (1)

- Substituents : Azide (-N₃) functional group on the ethoxy chain.

- However, both share ethanolamine backbones, suggesting comparable solubility profiles .

Biological Activity

2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol is a compound characterized by its unique molecular structure, which includes an amino group, a chloro-substituted aromatic ring, and an ethan-1-ol moiety. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2, and it has a molecular weight of approximately 232.67 g/mol. The presence of both the amino and hydroxyl groups contributes significantly to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against a variety of bacteria and fungi. For instance, derivatives of phenoxyethanol have shown efficacy in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| 4-Amino-5-chloro-2-methylphenoxyethanol | Candida albicans | 16 µg/mL |

| Phenoxyethanol | Various bacteria | 64 µg/mL |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds, particularly in inhibiting cancer cell proliferation. For example, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and PC-3 (prostate cancer) .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 (Colon) | 12.5 |

| N-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amines | MDA-MB-435 (Melanoma) | 15.0 |

| Benzothiazole derivatives | PC-3 (Prostate) | 8.0 |

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of phenoxyethanol compounds, including those structurally related to this compound. These studies utilized in vitro assays to assess cytotoxicity against multiple cancer cell lines and identified promising candidates for further development .

Another study focused on the biotransformation pathways of similar compounds using liver microsomes and microbial models, revealing insights into their metabolic stability and potential therapeutic window .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-ol?

- Methodological Answer : The synthesis of this compound can be approached via Mannich reactions or reductive amination , leveraging strategies reported for structurally related phenoxyethanol derivatives. For example:

- Mannich Reaction : Use formaldehyde or paraformaldehyde with an appropriate amine (e.g., phenethylamine) and a ketone precursor to introduce the amino group .

- Reduction : Reduce a ketone intermediate (e.g., 2-(6-Amino-3-chloro-2-methylphenoxy)ethan-1-one) using borane dimethyl sulfide or lithium aluminium hydride (LAH) to yield the ethanol moiety, as demonstrated in analogous syntheses of substituted ethanols .

- Purification : Employ column chromatography or recrystallization, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for single-crystal structure determination, which is widely validated for small-molecule refinement .

- Spectroscopy : Combine 1H/13C NMR (to confirm substituent positions and stereochemistry) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with structurally similar compounds, such as those reported for lignin model derivatives .

- Purity Analysis : Perform HPLC with UV detection or GC-MS to assess impurities, referencing protocols from pharmaceutical standards .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Hazard Classification : Assume GHS Category 4 toxicity (harmful if swallowed/inhaled) based on structurally related ethanols (e.g., 2-methoxyethanol) .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the chloro substituent .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or crystallographic disorder modeling in SHELX .

- Crystallographic Refinement : Apply twinning corrections in SHELXL for crystals with low symmetry or pseudo-merohedral twinning .

Q. What strategies optimize reaction yield in multi-step syntheses involving sensitive functional groups (e.g., amino and chloro)?

- Methodological Answer :

- Protection/Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) during halogenation steps to prevent side reactions. Deprotect using TFA (trifluoroacetic acid) post-synthesis .

- Solvent Optimization : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N2/Ar) to stabilize intermediates.

- Catalysis : Explore palladium-catalyzed cross-coupling for introducing arylchloro groups, as seen in quinoline derivatives .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by structural analogs (e.g., phenethylamine derivatives) .

- In Vitro Assays : Perform competitive binding assays with radiolabeled ligands or fluorescence polarization to measure affinity.

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) and LC-MS for metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.